2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
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Biological Activity
2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine family. Its unique structural features, including the presence of chlorophenyl and dimethoxyphenyl groups, suggest significant potential for diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H16ClN5O with a molecular weight of approximately 425.8 g/mol. The structure features a purine core, which is essential in various biochemical processes.
Antiviral Activity
Research indicates that purine derivatives often exhibit antiviral properties. The specific mechanisms typically involve interference with nucleic acid synthesis or inhibition of viral replication processes. For instance, compounds similar to this compound have been shown to inhibit viral enzymes critical for replication .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Studies suggest that modifications in the purine structure can enhance its ability to target cancer cells by inhibiting key pathways involved in cell proliferation and survival. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. For example, derivatives of purine compounds have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available purine derivatives.
- Substitution Reactions : Chlorination and methoxylation are performed to introduce the desired functional groups onto the purine scaffold.
- Recrystallization : The final product is purified through recrystallization techniques to ensure high purity levels.
Case Studies
Properties
IUPAC Name |
2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-29-13-8-7-12(9-14(13)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-3-5-11(21)6-4-10/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWECXVWMLMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.